molecular formula C21H18FNO4 B11248925 Methyl 2-({3-[5-(4-fluorophenyl)furan-2-yl]propanoyl}amino)benzoate

Methyl 2-({3-[5-(4-fluorophenyl)furan-2-yl]propanoyl}amino)benzoate

Cat. No.: B11248925
M. Wt: 367.4 g/mol
InChI Key: VASBFRIYXFGBDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-{3-[5-(4-fluorophenyl)furan-2-yl]propanamido}benzoate is a complex organic compound that features a furan ring substituted with a fluorophenyl group and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{3-[5-(4-fluorophenyl)furan-2-yl]propanamido}benzoate typically involves multi-step organic reactions. One common method starts with the preparation of the furan ring substituted with a fluorophenyl group. This can be achieved through the reaction of 4-fluorobenzaldehyde with furan-2-carboxylic acid under acidic conditions to form the intermediate compound. This intermediate is then reacted with methyl 3-aminopropanoate in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring would be essential to maintain the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{3-[5-(4-fluorophenyl)furan-2-yl]propanamido}benzoate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Methyl 2-{3-[5-(4-fluorophenyl)furan-2-yl]propanamido}benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where furan derivatives have shown efficacy.

    Industry: Utilized in the development of new materials with specific properties, such as improved thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action of methyl 2-{3-[5-(4-fluorophenyl)furan-2-yl]propanamido}benzoate involves its interaction with molecular targets such as enzymes or receptors. The furan ring and fluorophenyl group can facilitate binding to active sites, potentially inhibiting the function of the target molecule. This inhibition can disrupt specific biochemical pathways, leading to the desired therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-{3-[5-(4-fluorophenyl)furan-2-yl]propanamido}benzoate is unique due to its specific combination of a furan ring, fluorophenyl group, and benzoate ester. This combination imparts distinct chemical properties and potential biological activities that are not observed in other similar compounds.

Properties

Molecular Formula

C21H18FNO4

Molecular Weight

367.4 g/mol

IUPAC Name

methyl 2-[3-[5-(4-fluorophenyl)furan-2-yl]propanoylamino]benzoate

InChI

InChI=1S/C21H18FNO4/c1-26-21(25)17-4-2-3-5-18(17)23-20(24)13-11-16-10-12-19(27-16)14-6-8-15(22)9-7-14/h2-10,12H,11,13H2,1H3,(H,23,24)

InChI Key

VASBFRIYXFGBDM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.